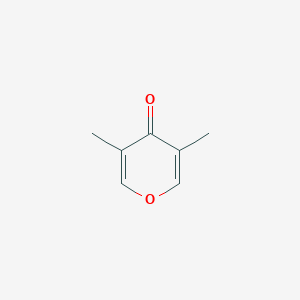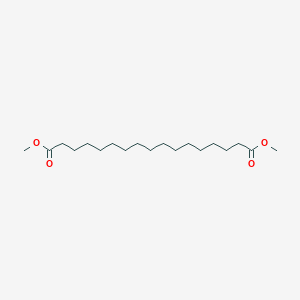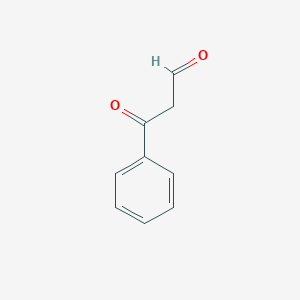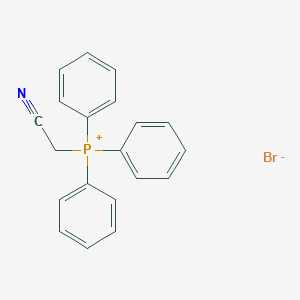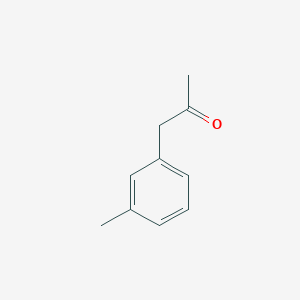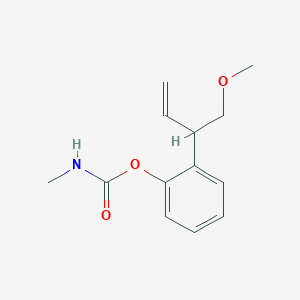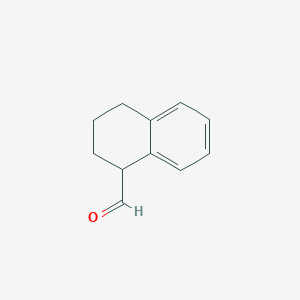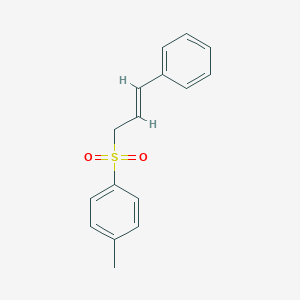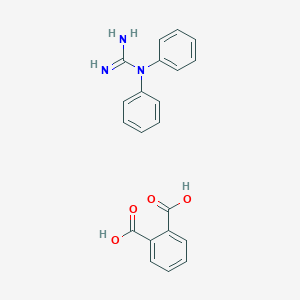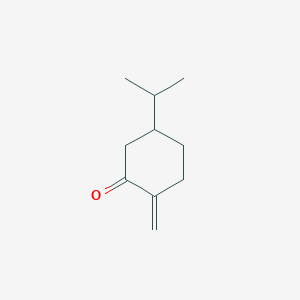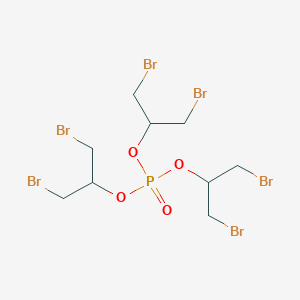
Tris(1-bromomethyl-2-bromoethyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1-bromomethyl-2-bromoethyl)phosphate, also known as TBEP, is a flame retardant chemical that is commonly used in various industrial applications. It is a member of the organophosphate family of chemicals and is known for its high thermal stability and effectiveness in reducing the flammability of materials. In
作用機序
Tris(1-bromomethyl-2-bromoethyl)phosphate acts as a flame retardant by releasing bromine atoms when exposed to heat, which then react with free radicals in the flame to interrupt the combustion process. This mechanism of action has been extensively studied and has been shown to be effective in reducing the flammability of materials. However, the release of bromine atoms can also lead to the formation of brominated compounds, which can be toxic and persistent in the environment.
生化学的および生理学的効果
Tris(1-bromomethyl-2-bromoethyl)phosphate has been shown to have adverse effects on the health of aquatic organisms, including fish and invertebrates. Studies have shown that exposure to Tris(1-bromomethyl-2-bromoethyl)phosphate can cause developmental abnormalities, reproductive impairment, and changes in behavior and metabolism. In humans, the effects of Tris(1-bromomethyl-2-bromoethyl)phosphate exposure are less clear, but it is known to have toxic effects on the liver and kidneys.
実験室実験の利点と制限
Tris(1-bromomethyl-2-bromoethyl)phosphate is a widely used flame retardant in various industrial applications, making it readily available for laboratory experiments. However, its persistence and potential toxicity can also pose challenges for researchers. Careful handling and disposal of Tris(1-bromomethyl-2-bromoethyl)phosphate are necessary to minimize environmental contamination and ensure the safety of laboratory personnel.
将来の方向性
There is a need for further research on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate, particularly in the context of its persistence and bioaccumulative nature. Additionally, there is a need for alternative flame retardants that are more environmentally friendly and less toxic. These alternatives should be thoroughly tested for their effectiveness and safety before being widely adopted in industrial applications. Finally, there is a need for better regulation of flame retardants to ensure their safe use and disposal.
合成法
Tris(1-bromomethyl-2-bromoethyl)phosphate can be synthesized through the reaction of phosphorus oxychloride with 1,2-dibromoethane and formaldehyde. The resulting product is then treated with hydrobromic acid to form Tris(1-bromomethyl-2-bromoethyl)phosphate. This synthesis method has been extensively studied and optimized over the years, resulting in the production of high-quality Tris(1-bromomethyl-2-bromoethyl)phosphate with minimal impurities.
科学的研究の応用
Tris(1-bromomethyl-2-bromoethyl)phosphate has been widely used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, in recent years, it has also gained attention as a potential environmental pollutant due to its persistence and bioaccumulative nature. As a result, many scientific studies have focused on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate. These studies have shown that Tris(1-bromomethyl-2-bromoethyl)phosphate can accumulate in aquatic organisms and has the potential to cause adverse effects on their health and reproductive success.
特性
CAS番号 |
18713-51-4 |
|---|---|
製品名 |
Tris(1-bromomethyl-2-bromoethyl)phosphate |
分子式 |
C9H15Br6O4P |
分子量 |
697.6 g/mol |
IUPAC名 |
tris(1,3-dibromopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |
InChIキー |
RZEYUZWXPABTCN-UHFFFAOYSA-N |
SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
正規SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
その他のCAS番号 |
18713-51-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



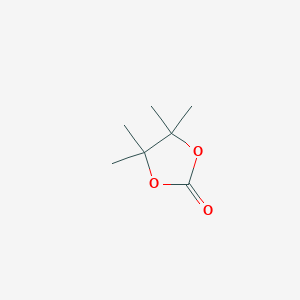
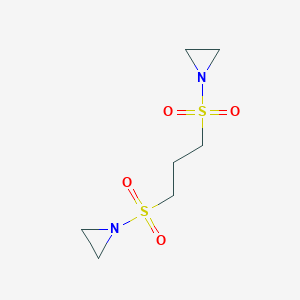
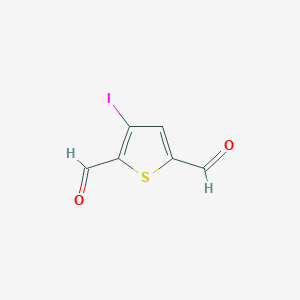
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
